cis-Ferulic acid
Overview
Description
Cis-Ferulic acid is a ferulic acid consisting of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring . It has a role as a platelet aggregation inhibitor and a plant metabolite . It is functionally related to a cis-cinnamic acid .
Synthesis Analysis
A series of novel ferulic acid derivatives were designed and synthesized . These derivatives with the core structure of diphenyl acrylic acids had cis-trans isomers . Chemical synthesis of FA from vanillin via the Wittig–Horner reaction or Knoevenagel reaction offer a short producing cycle, low cost, and large output, but these approaches produce a mixture of trans-and cis-ferulic acids, which are challenging to separate .Molecular Structure Analysis
Cis-Ferulic acid consists of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring . It is functionally related to a cis-cinnamic acid .Chemical Reactions Analysis
Cis-FA and trans-FA are geometric isomers with very similar structures but can be well distinguished by the order of elution during gas chromatography . More protic solvents, higher temperatures, UV radiation and longer storage times led to more significant degradation (isomerization) of both trans-isomers .Physical And Chemical Properties Analysis
Cis-Ferulic acid is a ferulic acid consisting of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring .Scientific Research Applications
Biological Activity : Ferulic acid, including its cis isomer, exhibits antioxidant, anti-inflammatory, and antibacterial properties. However, its clinical use is limited due to low permeability through biological barriers and fast elimination from the gastrointestinal tract (Stompor-Gorący & Machaczka, 2021).
Photodynamics : Cis-Ferulic acid is formed through photoisomerization from the trans isomer. Studies on its behavior under different pH conditions and light exposure have provided insights into this process (Kahnt, 1967).
Role in Plant Growth : In maize roots, cis-Ferulic acid is part of the cell wall-bound ferulic acids, with its levels and distribution impacting root growth and differentiation (Locher et al., 1994).
Ototoxicity Prevention : Ferulic acid has shown protective effects against cisplatin-induced ototoxicity, suggesting potential as a protective agent in chemotherapy (Jo et al., 2019).
Nephroprotective Effects : Studies have highlighted the nephroprotective properties of ferulic acid against cisplatin toxicity, suggesting its potential in mitigating acute kidney injury and fibrosis associated with chemotherapy (Bunel et al., 2015).
Gastrointestinal Motility : Ferulic acid can stimulate gastrointestinal transit and gastric emptying, and mitigate cisplatin-induced gastric emptying delay in rats (Badary et al., 2006).
Antioxidant Activity : Its potent antioxidant activity makes ferulic acid a promising component for sunscreen formulations, as it undergoes trans-cis photoisomerization under ultraviolet light (Horbury et al., 2016).
Food and Pharmaceutical Applications : Ferulic acid has various pharmaceutical functions and is used in the food and cosmetic industries due to its low toxicity and beneficial properties like antimicrobial, anti-inflammatory, and anti-cancer activities (Ou & Kwok, 2004).
Safety And Hazards
Future Directions
In the future, ferulic acid may be an important ingredient of multicomponent formulations, alleviating adverse effects of common chemotherapeutics used in treatment of drug-resistant cancers . It is known that ferulic acid has antitumor activity and that, at high doses, it is less toxic to normal cells than to cancer ones .
properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034732 | |
Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ferulic acid | |
CAS RN |
1014-83-1 | |
Record name | cis-Ferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferulic acid (cis) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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